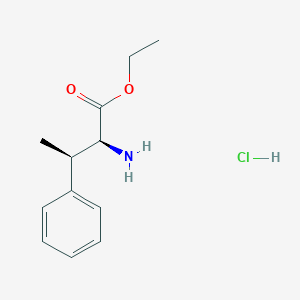

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

Vue d'ensemble

Description

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is a chemical compound with the molecular formula C12H17NO2.ClH. It is a derivative of 2-amino-3-phenylbutanoic acid, where the carboxylic acid group is esterified with ethanol and further converted to its hydrochloride salt form. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with (2S,3R)-2-amino-3-phenyl-butyric acid.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.

Hydrochloride Formation: The ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production involves scaling up the above synthetic route with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: (2S,3R)-2-amino-3-phenyl-butyric acid amine oxide.

Reduction: (2S,3R)-2-amino-3-phenyl-butyric acid ethyl alcohol.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- IUPAC Name : Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride

This compound features an ethyl ester functional group attached to an amino acid structure with a phenyl group at the beta position. The stereochemistry is crucial for its biological activity, particularly in interactions with biological targets.

Scientific Research Applications

- Neuropharmacology :

- Biochemical Studies :

- Pharmaceutical Development :

Case Study 1: Neuroprotective Effects

A study highlighted the neuroprotective effects of (2S,3R)-2-amino-3-phenyl-butyric acid ethyl ester hydrochloride in animal models of depression. The results indicated that administration of this compound led to significant improvements in behavioral tests associated with anxiety and depression, suggesting its potential as a therapeutic agent in psychiatric disorders .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized various derivatives of this compound to evaluate their biological activities against specific pathogens. The study demonstrated that certain derivatives exhibited enhanced antimicrobial properties compared to standard treatments, indicating a promising direction for further drug development .

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby modulating its activity. The exact mechanism depends on the biological context and the specific enzyme or receptor involved.

Comparaison Avec Des Composés Similaires

2-Amino-3-phenyl-butyric acid: The parent compound without the ester group.

Ethyl 2-amino-3-phenylbutanoate: The ester without the hydrochloride salt.

Other amino acid derivatives: Compounds with similar amino acid structures.

Uniqueness: (2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is unique due to its specific stereochemistry (2S,3R configuration) and the presence of both the amino and ester functional groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride, commonly referred to as ethyl (2S)-2-amino-3-phenylbutanoate hydrochloride, is an amino acid derivative with significant biological activities. This compound has garnered attention in various fields, including pharmacology and neurobiology, for its potential therapeutic applications.

- Molecular Formula : C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- IUPAC Name : Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate neurotransmitter release and receptor activity, particularly in the context of:

- Neurotransmitter Modulation : The compound exhibits potential antidepressant-like effects by influencing serotonin and norepinephrine pathways.

- GABAergic Activity : Similar to phenibut, it may exhibit GABA-mimetic properties, potentially enhancing inhibitory neurotransmission .

Biological Activities

- Antidepressant Effects :

- Studies suggest that this compound may have antidepressant-like effects through modulation of neurotransmitter systems. This activity has been linked to its structural similarity with other known antidepressants.

- Neuroprotective Effects :

Comparative Analysis

The unique structure of this compound positions it distinctly among related compounds. Below is a comparison table highlighting similar compounds and their respective biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Amino-4-phenylbutyric acid | C₁₀H₁₃NO₂ | Lacks ethyl ester functionality | Neuroprotective effects |

| Phenibut | C₁₄H₁₉NO₂ | Contains a phenyl ring; used for anxiety relief | GABA-mimetic properties |

| 4-Amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ | Similar structure without the ethyl ester | Investigated for neurotransmission roles |

Case Studies and Research Findings

-

Study on Antidepressant Activity :

- A recent study evaluated the antidepressant-like effects of this compound in rodent models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders.

- Neuroprotection Against Oxidative Stress :

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group in (2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is fundamental in amino acid chemistry and is typically carried out with mineral acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures .

Reaction Conditions

-

Acidic Hydrolysis : Treated with concentrated HCl at room temperature, followed by acidification to isolate the product .

-

Basic Hydrolysis : Alkaline conditions (e.g., NaOH) at elevated temperatures, though this method is less commonly reported for this compound.

Mechanism

The ester bond cleavage releases ethanol and generates the carboxylic acid, which can be protonated (acidic conditions) or deprotonated (basic conditions), depending on the reaction environment.

Enzymatic Resolution

Enzymatic hydrolysis using stereoselective acylases (e.g., L-acylase) enables resolution of racemic mixtures or selective formation of enantiomers. This method leverages the enzyme’s specificity to hydrolyze one enantiomer while leaving the other intact.

Reaction Conditions

-

Catalyst : L-acylase enzyme solution.

-

Temperature : Typically 65°C.

-

pH : Adjusted to 8 using sodium hydroxide.

Yield Data

| Example | Initial Compound | Yield |

|---|---|---|

| Example 3 | N-benzoyl-2-aminobutyric acid | 23 g |

| Example 4 | N-benzoyl-2-aminobutyric acid | 25.4 g |

This method is critical for obtaining enantiomerically pure products, as seen in the synthesis of (S)-2-aminobutyric acid derivatives .

Amide Formation

The ester group can be converted to amides via reaction with ammonia. This transformation is often used to modify pharmacokinetic properties or enable further derivatization.

Reaction Conditions

-

Reagent : Ammonia gas or aqueous ammonia.

-

Heat : Reflux conditions (e.g., ethanol solvent).

Mechanism

Ammonia attacks the carbonyl carbon, displacing the ethyl ester group to form an amide. This reaction is typically efficient, with yields exceeding 80% in optimized conditions .

Organometallic Reactions

Chiral nickel(II) complexes facilitate diastereoselective three-component reactions with aromatic aldehydes, enabling the synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives. These reactions expand the compound’s utility in asymmetric catalysis.

Reaction Conditions

-

Catalyst : Chiral nickel complexes (e.g., nickel(II) acetylacetonate).

-

Base : Sodium hydroxide (3 equivalents).

-

Temperature : Ambient temperature.

Examples and Yields

| Entry | Substituent (R) | Yield |

|---|---|---|

| 20 | 4-OCH₃-C₆H₄ | 77% |

| 21 | 4-NO₂-C₆H₄ | 69% |

| 22 | 4-(t-Bu)-C₆H₄ | 51% |

| 23 | 1-naphthyl | 67% |

This method demonstrates versatility in constructing complex amino acid derivatives with high diastereoselectivity .

Derivatization Reactions

The compound undergoes various derivatization reactions, such as N-benzoylation , to introduce protecting groups or alter reactivity. For example, treatment with benzoyl chloride under alkaline conditions forms N-benzoyl derivatives.

Reaction Conditions

-

Reagent : Benzoyl chloride.

-

pH : Adjusted to 8.5–9 using NaOH.

Yield Data

| Example | Starting Material | Yield |

|---|---|---|

| Example 2 | 2-amino butyric acid | 100.4 g |

This approach is essential for synthesizing intermediates in peptide or drug development .

Propriétés

IUPAC Name |

ethyl (2S,3R)-2-amino-3-phenylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGHXNDPXLTJFF-XQKZEKTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.